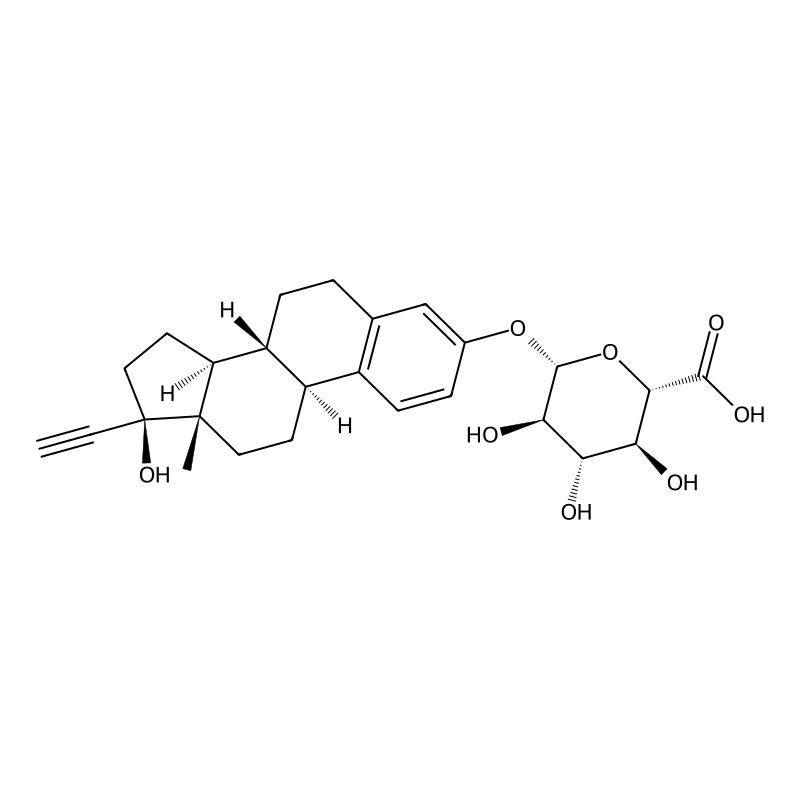

Ethynylestradiol-3-o-glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Ethynylestradiol-3-o-glucuronide (E3G) is a major metabolite of ethinylestradiol (EE), the primary estrogen found in most combined oral contraceptive pills (COCs) []. As such, E3G is frequently used in scientific research to:

Monitor Oral Contraceptive Use

E3G is readily detectable in urine and blood samples, making it a non-invasive tool for researchers to assess adherence to COCs []. This information is crucial in studies investigating the effectiveness and potential side effects of these medications.

Understand Estrogen Metabolism

E3G plays a vital role in the body's process of eliminating EE. Studying the levels and excretion patterns of E3G can provide valuable insights into how individuals metabolize estrogens, which can vary based on factors like genetics and health conditions [].

Investigate Environmental Impacts of Estrogens

Estrogens, including EE and its metabolites like E3G, are considered emerging environmental contaminants due to their potential endocrine-disrupting effects []. Researchers use E3G as a marker to track the presence and fate of estrogens in various environmental compartments, such as wastewater and surface water, to assess their potential impact on aquatic ecosystems.

Ethynylestradiol-3-o-glucuronide is a significant metabolite of ethynylestradiol, a synthetic estrogen widely used in contraceptive medications. This compound is formed through the glucuronidation process, which enhances the solubility of ethynylestradiol, facilitating its excretion from the body. Ethynylestradiol-3-o-glucuronide has the chemical formula C26H32O8 and is classified as a xenoestrogen due to its estrogenic activity that mimics natural estrogens in the body .

The primary reaction leading to the formation of ethynylestradiol-3-o-glucuronide involves the conjugation of ethynylestradiol with glucuronic acid, catalyzed by specific enzymes such as UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of glucuronic acid to the hydroxyl group at the 3-position of ethynylestradiol. The metabolic pathway can be summarized as follows:

- Hydroxylation: Ethynylestradiol undergoes hydroxylation at various positions.

- Glucuronidation: The hydroxylated form is then conjugated with glucuronic acid, resulting in ethynylestradiol-3-o-glucuronide.

- Excretion: The glucuronide form is more water-soluble, allowing for renal excretion .

Ethynylestradiol-3-o-glucuronide exhibits estrogenic activity by binding to estrogen receptors, influencing various biological processes such as reproductive functions and bone density regulation. Its presence in biological fluids is often used as a biomarker for estrogen exposure and activity. The compound's biological effects are primarily mediated through its action on target tissues that express estrogen receptors, contributing to both therapeutic and adverse effects associated with estrogen therapy .

The synthesis of ethynylestradiol-3-o-glucuronide can be achieved through enzymatic or chemical methods. The enzymatic synthesis typically involves:

- Starting Material: Ethynylestradiol.

- Enzymatic Reaction: Utilizing UDP-glucuronosyltransferase enzymes to facilitate the glucuronidation process.

- Purification: The product is then purified using chromatographic techniques to isolate ethynylestradiol-3-o-glucuronide from other metabolites.

Chemical synthesis may involve more complex organic reactions but is less commonly used due to the efficiency of enzymatic methods .

Ethynylestradiol-3-o-glucuronide is primarily utilized in:

- Biomarker Analysis: It serves as a marker for assessing exposure to estrogens in environmental and clinical studies.

- Pharmacokinetic Studies: Understanding the metabolism and excretion patterns of ethynylestradiol in humans.

- Research: Investigating estrogenic effects in various biological systems and their implications for health .

Studies have shown that ethynylestradiol-3-o-glucuronide interacts with various biological systems, particularly those involving hormone regulation. It can influence:

- Drug Metabolism: Ethynylestradiol can affect the metabolism of other drugs through competitive inhibition or induction of metabolic enzymes.

- Hormonal Balance: Its presence can alter levels of other hormones, impacting conditions such as polycystic ovary syndrome and endometriosis .

Ethynylestradiol-3-o-glucuronide has several similar compounds that also exhibit estrogenic activity or are metabolites of estrogens. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethinylestradiol | C20H24O2 | Parent compound; more potent orally than estradiol |

| Ethinylestradiol-3-sulfate | C20H24O4S | Sulfated form; differs in solubility and excretion |

| Estrone | C18H22O2 | Natural estrogen; less potent than ethinylestradiol |

| Estradiol | C18H24O2 | Natural form; more rapidly metabolized compared to ethinylestradiol |

Ethynylestradiol-3-o-glucuronide stands out due to its enhanced solubility and role as a metabolite, making it crucial for understanding the pharmacokinetics of synthetic estrogens .

Ethinylestradiol, first synthesized in 1938 by Hans Herloff Inhoffen and Walter Hohlweg, revolutionized hormonal contraception due to its oral bioavailability. The discovery of its glucuronide metabolites, including EE-3-G, emerged in the 1970s as researchers sought to explain EE’s prolonged half-life and enterohepatic recirculation. Early studies identified UDP-glucuronosyltransferases (UGTs) as key enzymes in EE metabolism, with UGT1A1 specifically implicated in EE-3-G formation. By the 2000s, advanced analytical techniques confirmed EE-3-G’s role in mediating drug interactions and hepatotoxicity.

Significance in Contraceptive Pharmacology

EE-3-G accounts for ~25% of EE’s metabolic clearance, modulating systemic exposure and efficacy. Unlike unconjugated EE, EE-3-G exhibits limited estrogenic activity but serves as a reservoir for reactivation via β-glucuronidase in target tissues. Its formation reduces free EE concentrations, indirectly influencing thromboembolic risk—a critical consideration in contraceptive safety.

Structural Relationship to Other Estrogen Glucuronide Conjugates

EE-3-G (C₂₆H₃₂O₈, MW 472.5 g/mol) features a β-D-glucuronic acid moiety at the C3 position of EE, distinguishing it from estradiol-3-glucuronide (E2-3G) and estradiol-17β-glucuronide (E2-17G). The ethinyl group at C17 confers resistance to 17β-hydroxysteroid dehydrogenase (17β-HSD), prolonging half-life compared to natural estrogens.

Table 1: Structural Comparison of Key Estrogen Glucuronides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Glucuronidation Site |

|---|---|---|---|

| EE-3-G | C₂₆H₃₂O₈ | 472.5 | C3 |

| Estradiol-3-glucuronide | C₂₄H₃₂O₈ | 448.5 | C3 |

| Estradiol-17β-glucuronide | C₂₄H₃₂O₈ | 448.5 | C17 |

Historical Milestones in EE-3-G Research

UDP-Glucuronosyltransferase-Mediated Formation

Role of UDP-Glucuronosyltransferase 1A1 in Ethynylestradiol Glucuronidation

UDP-Glucuronosyltransferase 1A1 (UGT1A1) is the primary enzyme responsible for EE-3-G formation. Kinetic studies using human liver microsomes and recombinant UGT1A1 demonstrate its high affinity for EE, with a K~m~ value of 35.1 ± 3.5 µM in MRP2-containing vesicles [1]. UGT1A1 catalyzes the transfer of glucuronic acid to EE’s 3-hydroxyl group, forming EE-3-G, which accounts for 97% of EE glucuronides in human liver microsomes [5]. This isoform’s specificity is attributed to structural compatibility with EE’s steroidal backbone, allowing precise positioning of the 3-OH group near UGT1A1’s catalytic site [5].

Contribution of Other UDP-Glucuronosyltransferase Isoforms

While UGT1A1 dominates EE-3-G synthesis, extrahepatic UGT isoforms contribute under specific conditions. UGT1A3, UGT1A8, and UGT1A10 exhibit low but detectable activity toward EE’s 3-OH group, with UGT1A10 showing the highest turnover (V~max~ = 12.3 nmol/min/mg) in intestinal models [3]. UGT2B7, though primarily involved in 17-OH glucuronidation, indirectly modulates EE-3-G levels by competing for UDP-glucuronic acid [3]. These isoforms collectively account for <5% of systemic EE-3-G but may influence local tissue concentrations [3] [5].

Tissue-Specific UDP-Glucuronosyltransferase Expression Patterns

UGT1A1 is predominantly expressed in hepatocytes, driving hepatic EE-3-G production [5]. In contrast, UGT1A10 is localized to the gastrointestinal tract, where it contributes to first-pass metabolism [3]. MRP2 and MRP3 transporters, co-expressed with UGTs in enterocytes and hepatocytes, facilitate EE-3-G efflux into bile and blood, respectively [1]. Intestinal UGT activity reduces oral EE bioavailability by 44%, highlighting the gut-liver axis’s role in EE-3-G dynamics [4] [6].

Metabolic Transformation Mechanisms

First-Pass Metabolism

Approximately 55–60% of orally administered EE undergoes pre-systemic glucuronidation, primarily in the duodenum and jejunum [4]. Ussing chamber experiments with human intestinal biopsies reveal that 30% of EE is sulfated or glucuronidated during mucosal transit, with UGT1A10 contributing 20% of total intestinal glucuronidation [3] [4]. Portal vein sampling confirms a gut extraction ratio (E~G~) of 0.44, underscoring the intestine’s role in limiting systemic EE exposure [6].

Hepatic Conjugation Pathways

Hepatocytes convert 70–80% of circulating EE into EE-3-G via UGT1A1 [5]. The reaction follows sigmoidal kinetics (Hill coefficient = 1.9), indicating positive cooperativity at high EE concentrations [2]. MRP2 transports EE-3-G into bile, while MRP3 mediates its sinusoidal efflux, achieving a biliary-to-systemic excretion ratio of 3:1 [1]. Recirculation via enterohepatic cycling prolongs EE-3-G’s elimination half-life to 18–24 hours [6].

Factors Influencing Glucuronidation Rates

Genetic Polymorphisms in UDP-Glucuronosyltransferase Enzymes

UGT1A128, a promoter-region polymorphism (TA~7~ repeat), reduces EE-3-G formation by 40% in homozygous carriers [2]. Conversely, UGT1A16 (G71R) increases glucuronidation efficiency (V~max~/K~m~ ratio +25%) in Asian populations [5]. These variants explain interindividual variability in EE clearance (CV = 35–50%) and contraceptive efficacy [5] [6].

Environmental and Dietary Influences

Flavonoids (e.g., tangeretin) and anthraflavic acid modulate UGT1A1 allosterically, enhancing EE-3-G synthesis at low EE concentrations (EC~50~ = 2.5 µM) but inhibiting it at high doses (IC~50~ = 15 µM) [2]. Rifampicin, a CYP3A4 inducer, upregulates UGT1A1 expression via pregnane X receptor activation, increasing EE-3-G clearance by 30% [6].

Hormonal Regulation of Glucuronidation

Estradiol-17β competitively inhibits UGT1A1-mediated EE-3-G formation (K~i~ = 8.2 µM), while progesterone upregulates UGT1A1 mRNA by 1.7-fold via glucocorticoid receptor signaling [2] [5]. Such cross-regulation may alter EE pharmacokinetics during menstrual cycles or hormone replacement therapy.

Multidrug Resistance-Associated Protein 2-Mediated Transport of Ethynylestradiol-3-o-glucuronide

Multidrug Resistance-Associated Protein 2 represents a critical apical efflux transporter that facilitates the elimination of ethynylestradiol-3-o-glucuronide from hepatocytes and renal proximal tubule cells. Vesicular transport studies using inside-out membrane vesicles derived from Sf9 cells expressing human Multidrug Resistance-Associated Protein 2 have demonstrated that ethynylestradiol-3-o-glucuronide undergoes adenosine triphosphate-dependent and saturable transport with a Michaelis-Menten constant of 35.1 ± 3.5 micromolar [1]. This transport process exhibits classical enzyme kinetics, indicating a specific binding site for the glucuronide conjugate within the transporter protein.

The transport mechanism involves the binding of ethynylestradiol-3-o-glucuronide to the substrate recognition site of Multidrug Resistance-Associated Protein 2, followed by adenosine triphosphate hydrolysis-driven conformational changes that facilitate substrate translocation across the membrane. Studies utilizing the transport-deficient TR⁻ rats, which lack functional Multidrug Resistance-Associated Protein 2, have provided compelling evidence for the physiological importance of this transporter in ethynylestradiol-3-o-glucuronide disposition. In these genetically modified animals, systemic exposure to ethynylestradiol-3-o-glucuronide increased dramatically, with a 20-fold increase following intravenous administration and greater than 100-fold increase after oral administration [2].

The hepatic localization of Multidrug Resistance-Associated Protein 2 at the canalicular membrane enables the direct excretion of ethynylestradiol-3-o-glucuronide into bile, contributing to the overall elimination of the parent compound from the body. This transport process represents a major pathway for the biliary excretion of ethynylestradiol-3-o-glucuronide, with studies showing that ethynylestradiol-3-o-glucuronide was not detectable in bile from TR⁻ rats lacking functional Multidrug Resistance-Associated Protein 2 [2]. The transporter exhibits broad tissue distribution, with particularly high expression in the liver, kidney, and intestine, where it serves as a protective mechanism against the accumulation of potentially harmful conjugated metabolites [3].

Multidrug Resistance-Associated Protein 3 Transport Kinetics and Mechanisms

Multidrug Resistance-Associated Protein 3 demonstrates superior transport affinity for ethynylestradiol-3-o-glucuronide compared to Multidrug Resistance-Associated Protein 2, with a significantly lower Michaelis-Menten constant of 9.2 ± 2.3 micromolar [1]. This enhanced affinity indicates that Multidrug Resistance-Associated Protein 3 can effectively transport ethynylestradiol-3-o-glucuronide at lower substrate concentrations, suggesting a more efficient transport mechanism. The transport kinetics follow standard Michaelis-Menten behavior, demonstrating saturable uptake characteristics that are consistent with carrier-mediated transport processes.

The functional significance of Multidrug Resistance-Associated Protein 3 in ethynylestradiol-3-o-glucuronide disposition is highlighted by its basolateral membrane localization in polarized cells, particularly hepatocytes. Unlike Multidrug Resistance-Associated Protein 2, which mediates efflux into bile, Multidrug Resistance-Associated Protein 3 facilitates the efflux of ethynylestradiol-3-o-glucuronide from liver cells into the systemic circulation. This directional transport contributes to the enterohepatic circulation of ethynylestradiol by enabling the glucuronide conjugate to reach sites where deconjugation can occur, potentially regenerating the active parent compound [4].

Multidrug Resistance-Associated Protein 3 expression is particularly abundant in hepatocytes and cholangiocytes, as well as in intestinal enterocytes, where it serves as a basolateral efflux mechanism. The transporter shows preferential affinity for glucuronide conjugates over glutathione conjugates, and unlike Multidrug Resistance-Associated Protein 1 and Multidrug Resistance-Associated Protein 2, it does not require glutathione for substrate transport [5]. This selectivity makes Multidrug Resistance-Associated Protein 3 particularly important for the disposition of phase II metabolites, including ethynylestradiol-3-o-glucuronide.

Studies in knockout mouse models have demonstrated that Multidrug Resistance-Associated Protein 3 deficiency results in altered pharmacokinetics of glucuronide conjugates, with decreased systemic exposure to various conjugated metabolites [4]. The transporter also functions as a compensatory mechanism during cholestatic conditions or when Multidrug Resistance-Associated Protein 2 function is impaired, as observed in Dubin-Johnson syndrome patients who show upregulation of Multidrug Resistance-Associated Protein 3 [5].

Other Relevant Transporters

Beyond the primary Multidrug Resistance-Associated Protein family members, several other transporters contribute to the overall disposition of ethynylestradiol-3-o-glucuronide. Breast Cancer Resistance Protein, encoded by the ABCG2 gene, demonstrates moderate transport activity for ethynylestradiol-3-o-glucuronide, though with lower efficiency compared to Multidrug Resistance-Associated Protein 2 and Multidrug Resistance-Associated Protein 3 [6]. This transporter is particularly important at the blood-brain barrier, placental barrier, and intestinal epithelium, where it serves as a protective efflux mechanism.

The Organic Anion Transporting Polypeptide family, particularly Organic Anion Transporting Polypeptide 1B1 and Organic Anion Transporting Polypeptide 1B3, plays a role in the hepatic uptake of ethynylestradiol conjugates. While these transporters show greater affinity for ethynylestradiol-3-o-sulfate rather than the glucuronide conjugate, they contribute to the overall hepatic disposition of ethynylestradiol metabolites [7]. Organic Anion Transporting Polypeptide 1B1 and Organic Anion Transporting Polypeptide 1B3 are highly expressed on the basolateral membrane of hepatocytes, where they facilitate the uptake of circulating conjugates for further metabolism or excretion.

The renal Organic Anion Transporter 3 has been identified as a transporter capable of handling ethynylestradiol-3-o-sulfate, though its role in ethynylestradiol-3-o-glucuronide transport remains less well characterized [7]. Organic Anion Transporter 3 is localized to the basolateral membrane of renal proximal tubule cells, where it mediates the uptake of organic anions from blood for subsequent elimination via apical efflux transporters. The coordinated action of basolateral uptake transporters and apical efflux transporters ensures efficient renal clearance of ethynylestradiol conjugates.

Multidrug Resistance-Associated Protein 1 and Multidrug Resistance Protein 1 (P-glycoprotein) do not demonstrate significant transport activity for ethynylestradiol-3-o-glucuronide, indicating substrate specificity among the adenosine triphosphate-binding cassette transporter family [1]. This selectivity is important for understanding the specific pathways involved in ethynylestradiol-3-o-glucuronide disposition and predicting potential drug-drug interactions.

Cellular Uptake and Efflux Processes

The cellular handling of ethynylestradiol-3-o-glucuronide involves coordinated uptake and efflux mechanisms that determine the intracellular concentration and ultimate fate of the conjugate. In hepatocytes, the primary site of ethynylestradiol metabolism and conjugation, ethynylestradiol-3-o-glucuronide formed intracellularly can be eliminated through either the canalicular membrane via Multidrug Resistance-Associated Protein 2 or the basolateral membrane via Multidrug Resistance-Associated Protein 3 [8]. This dual efflux mechanism provides flexibility in conjugate disposition and contributes to the overall clearance of ethynylestradiol from the body.

The efficiency of cellular efflux processes is demonstrated by studies showing that intracellular accumulation of ethynylestradiol-3-o-glucuronide is minimal under normal physiological conditions, indicating that efflux capacity exceeds formation rates. However, when efflux transporters are inhibited or genetically deficient, significant intracellular accumulation occurs, as evidenced by increased glucuronide levels in transporter knockout models [2]. This accumulation can have physiological consequences, as high intracellular concentrations of glucuronide conjugates may influence cellular processes or lead to conjugate hydrolysis.

The vectorial nature of ethynylestradiol-3-o-glucuronide transport is particularly important in polarized cells such as hepatocytes, renal proximal tubule cells, and intestinal enterocytes. In these cells, the asymmetric distribution of transport proteins ensures directional movement of the conjugate. For instance, in hepatocytes, Multidrug Resistance-Associated Protein 2 at the canalicular membrane mediates biliary excretion, while Multidrug Resistance-Associated Protein 3 at the basolateral membrane facilitates return to the systemic circulation [8].

The interplay between formation and efflux processes is critical for maintaining cellular homeostasis. Studies using cell culture models have demonstrated that the expression levels of efflux transporters are coordinately regulated with conjugating enzymes, suggesting a coupled mechanism for conjugate formation and elimination [9]. This coordination ensures that cellular conjugate levels remain within tolerable ranges while maximizing the efficiency of phase II detoxification processes.

Blood-Tissue Barriers and Ethynylestradiol-3-o-glucuronide Distribution

The distribution of ethynylestradiol-3-o-glucuronide across blood-tissue barriers is primarily determined by the expression and activity of efflux transporters that limit conjugate penetration into sensitive tissues. At the blood-brain barrier, the high expression of Breast Cancer Resistance Protein provides a protective mechanism that restricts the entry of ethynylestradiol-3-o-glucuronide into the central nervous system [10]. This barrier function is crucial for preventing potential neurotoxic effects of accumulated conjugates and maintaining brain homeostasis.

The blood-brain barrier contains specialized endothelial cells that express multiple efflux transporters, including Breast Cancer Resistance Protein, Multidrug Resistance Protein 1, and Multidrug Resistance-Associated Protein 4. These transporters work in concert to maintain the barrier integrity against lipophilic compounds and their conjugates. Studies have shown that the blood-brain barrier is particularly effective at excluding glucuronide conjugates due to their hydrophilic nature and the presence of specific efflux mechanisms [10].

The placental barrier represents another critical interface where ethynylestradiol-3-o-glucuronide distribution is regulated. The placenta expresses high levels of Breast Cancer Resistance Protein, which serves as a protective mechanism for the developing fetus by limiting fetal exposure to maternal drug conjugates [11]. This protective function is particularly important during pregnancy, where maternal exposure to ethynylestradiol could potentially affect fetal development.

In the kidney, the blood-tissue barrier function is mediated by the coordinated action of basolateral uptake transporters and apical efflux transporters in proximal tubule cells. The uptake of ethynylestradiol-3-o-glucuronide from blood is facilitated by Organic Anion Transporter 3, while efflux into urine is mediated by Multidrug Resistance-Associated Protein 2 and Multidrug Resistance-Associated Protein 4 [7]. This transport system ensures efficient renal clearance of the conjugate while protecting tubular cells from excessive conjugate accumulation.

The intestinal barrier presents unique challenges for ethynylestradiol-3-o-glucuronide distribution due to the presence of bacterial β-glucuronidases that can hydrolyze glucuronide conjugates. The expression of Multidrug Resistance-Associated Protein 2 and Breast Cancer Resistance Protein at the apical membrane of enterocytes facilitates the efflux of conjugates into the intestinal lumen, where they may undergo bacterial deconjugation as part of the enterohepatic circulation [4]. This process can lead to the regeneration of active ethynylestradiol, contributing to the prolonged half-life of the parent compound.

Transport Protein Polymorphisms and Clinical Implications

Genetic polymorphisms in transport proteins involved in ethynylestradiol-3-o-glucuronide disposition have significant clinical implications for drug efficacy and safety. Multidrug Resistance-Associated Protein 2 polymorphisms, particularly the 3972C>T, 2366C>T, and -24C>T variants, have been associated with altered transport activity and may influence the pharmacokinetics of ethynylestradiol conjugates [9]. These polymorphisms can affect both the expression level and functional activity of the transporter, potentially leading to altered biliary excretion of ethynylestradiol-3-o-glucuronide.

The clinical significance of Multidrug Resistance-Associated Protein 2 polymorphisms is highlighted by their association with Dubin-Johnson syndrome, a hereditary disorder characterized by defective biliary excretion of conjugated bilirubin. Patients with this syndrome may exhibit altered disposition of other conjugated substrates, including ethynylestradiol-3-o-glucuronide, potentially affecting the pharmacokinetics of oral contraceptives [5]. The compensatory upregulation of Multidrug Resistance-Associated Protein 3 in these patients provides an alternative pathway for conjugate elimination, though the efficiency may be reduced compared to normal individuals.

Multidrug Resistance-Associated Protein 3 polymorphisms show considerable inter-ethnic variability, with over 100 genetic variants identified in human populations [5]. Several non-synonymous polymorphisms, including R1381S, S346F, and S607N, have been associated with altered protein function and may represent risk factors for drug-induced hepatotoxicity. The clinical implications of these polymorphisms are particularly relevant for drugs that undergo extensive glucuronidation and rely on Multidrug Resistance-Associated Protein 3 for elimination.

Breast Cancer Resistance Protein polymorphisms, particularly the Q141K and V12M variants, are among the most clinically relevant transporter polymorphisms identified to date [12]. These variants can significantly alter the transport of various substrates, including ethynylestradiol conjugates, and have been associated with altered drug disposition in multiple genome-wide association studies. The high frequency of these polymorphisms in certain populations makes them important considerations for personalized medicine approaches.

The clinical implications of transporter polymorphisms extend beyond individual drug disposition to include drug-drug interactions and therapeutic response variability. Patients carrying specific transporter variants may be at increased risk for adverse drug reactions or therapeutic failure when using ethynylestradiol-containing medications. The identification of these polymorphisms through pharmacogenomic testing could enable more personalized dosing strategies and improved therapeutic outcomes.

Population-specific differences in transporter polymorphism frequencies add another layer of complexity to clinical decision-making. For example, the frequency of Organic Anion Transporting Polypeptide 1B1 polymorphisms varies significantly between ethnic populations, potentially affecting the hepatic uptake of ethynylestradiol conjugates in different patient groups [12]. These differences highlight the importance of considering genetic ancestry when evaluating the potential clinical impact of transporter polymorphisms.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Dates

Explore Compound Types